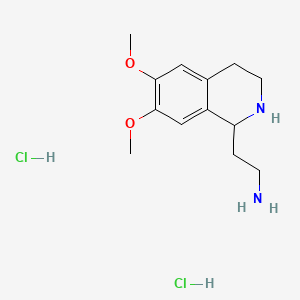

1-(2-Aminoethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline dihydrochloride

Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of 1-(2-Aminoethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline dihydrochloride follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds containing multiple functional groups. The compound is officially designated as 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)ethanamine dihydrochloride, reflecting its structural composition and salt form. This nomenclature indicates the presence of a tetrahydroisoquinoline core structure with dimethoxy substitution at positions 6 and 7, an aminoethyl side chain at position 1, and formation of a dihydrochloride salt.

The molecular formula of the compound is C13H22Cl2N2O2, with a molecular weight of 309.2 grams per mole. This formula reveals the presence of thirteen carbon atoms, twenty-two hydrogen atoms, two chlorine atoms from the hydrochloride groups, two nitrogen atoms, and two oxygen atoms from the methoxy substituents. The Chemical Abstracts Service registry number for this compound is 14421-47-7, providing a unique identifier for chemical database searches and regulatory documentation. The parent compound, without the hydrochloride salt formation, corresponds to PubChem CID 423421 and contains the base structure of 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)ethylamine.

The compound belongs to the broader class of tetrahydroisoquinoline derivatives, which are characterized by a partially saturated isoquinoline ring system. The tetrahydroisoquinoline skeleton is encountered in numerous bioactive compounds and represents a conformationally restrained analogue of phenethylamine structures. The specific substitution pattern of 6,7-dimethoxy groups is particularly significant, as this motif appears in various biologically active alkaloids and synthetic derivatives. The aminoethyl side chain at position 1 introduces additional complexity to the molecular structure, creating opportunities for hydrogen bonding and ionic interactions through salt formation.

Crystallographic Data and Three-Dimensional Conformational Studies

The three-dimensional structure of 1-(2-Aminoethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline dihydrochloride exhibits characteristic features of tetrahydroisoquinoline derivatives, particularly in terms of ring conformation and spatial arrangement of substituents. The tetrahydroisoquinoline ring system adopts a specific conformation that is influenced by the presence of the aminoethyl side chain and the formation of the dihydrochloride salt. The stereochemistry at the carbon bearing the aminoethyl substituent plays a crucial role in determining the overall molecular shape and potential intermolecular interactions.

Related tetrahydroisoquinoline compounds have been studied extensively through crystallographic methods, providing insights into the conformational preferences of this structural class. For instance, methyl 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate demonstrates that the nitrogen-containing six-membered ring assumes a half-boat conformation with specific geometric parameters. In this related structure, the ring exhibits conformational parameters of Q equals 0.5537 angstroms, theta equals 53.94 degrees, and phi equals 335.3 degrees. These conformational characteristics are likely to be similar in the target compound, though the presence of the aminoethyl substituent may introduce variations in the preferred conformation.

The formation of the dihydrochloride salt significantly affects the crystallographic packing and intermolecular interactions within the crystal lattice. Hydrogen bonding patterns involving the protonated nitrogen atoms and chloride counterions create a three-dimensional network that stabilizes the crystal structure. In related tetrahydroisoquinoline compounds, molecules are typically linked through nitrogen-hydrogen to oxygen hydrogen bonds and carbon-hydrogen to oxygen interactions, forming columnar structures that are further connected by additional hydrogen bonding interactions. The specific hydrogen bonding pattern in the dihydrochloride salt of the target compound would involve interactions between the protonated amine groups and the chloride anions, creating a complex network of ionic and hydrogen bonding interactions.

The conformational flexibility of the aminoethyl side chain introduces additional complexity to the three-dimensional structure. The rotation around the carbon-carbon bond connecting the aminoethyl group to the tetrahydroisoquinoline ring can result in multiple conformations, each with different spatial arrangements of the terminal amino group. The formation of the dihydrochloride salt constrains this flexibility to some extent, as the protonated amino group must maintain favorable electrostatic interactions with the chloride counterions.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of 1-(2-Aminoethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline dihydrochloride provides detailed information about its structural features and chemical environment. Nuclear magnetic resonance spectroscopy serves as a primary tool for structural elucidation, offering insights into the connectivity and spatial relationships of atoms within the molecule. The International Chemical Identifier Key for the compound is NKFSPSPNZBYUDX-UHFFFAOYSA-N, which encodes the structural information in a standardized format. The Simplified Molecular Input Line Entry System notation is COC1=C(C=C2C(NCCC2=C1)CCN)OC.Cl.Cl, representing the complete structure including the chloride counterions.

Proton nuclear magnetic resonance spectroscopy of the compound reveals characteristic signals corresponding to the various hydrogen environments within the molecule. The methoxy groups at positions 6 and 7 of the aromatic ring typically appear as singlets in the range of 3.8 to 4.0 parts per million, with each methoxy group contributing three protons to the spectrum. The aromatic protons of the substituted benzene ring appear in the aromatic region, typically around 6.5 to 7.0 parts per million, with coupling patterns reflecting the substitution pattern. The aliphatic protons of the tetrahydroisoquinoline ring system exhibit complex multipicity patterns due to coupling interactions, with chemical shifts depending on their proximity to the nitrogen atom and aromatic ring.

The aminoethyl side chain contributes additional complexity to the proton nuclear magnetic resonance spectrum. The methylene protons adjacent to the tetrahydroisoquinoline ring typically appear around 2.5 to 3.0 parts per million, while the terminal aminoethyl protons may be observed in the range of 2.8 to 3.2 parts per million, depending on the degree of protonation and hydrogen bonding in the dihydrochloride salt form. The formation of the dihydrochloride salt can cause significant changes in chemical shifts compared to the free base, particularly for protons adjacent to the nitrogen atoms.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the aromatic carbons appearing in the range of 110 to 160 parts per million, and the aliphatic carbons of the tetrahydroisoquinoline ring and aminoethyl side chain appearing in the range of 20 to 70 parts per million. The methoxy carbon atoms typically resonate around 55 to 60 parts per million. The quaternary aromatic carbons bearing the methoxy substituents exhibit characteristic chemical shifts that can be used to confirm the substitution pattern.

Infrared spectroscopy of the dihydrochloride salt reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. The presence of the protonated amine groups results in broad absorption bands in the range of 3000 to 3500 wavenumbers, corresponding to nitrogen-hydrogen stretching vibrations. The methoxy groups contribute characteristic carbon-oxygen stretching vibrations around 1250 wavenumbers, while the aromatic carbon-carbon stretching vibrations appear in the range of 1450 to 1600 wavenumbers.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns characteristic of tetrahydroisoquinoline derivatives. The molecular ion peak for the free base appears at mass-to-charge ratio 237, while the dihydrochloride salt exhibits characteristic fragmentation patterns involving loss of the aminoethyl side chain and methoxy groups. Fragment ions typical for tetrahydroisoquinoline structures include base peaks corresponding to the methylated isoquinoline ring system and various combinations of substituent losses.

Comparative Analysis of Salt Forms and Hydration States

The formation of different salt forms represents a critical aspect of the physical and chemical properties of 1-(2-Aminoethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The dihydrochloride salt form is the most commonly encountered and studied variant, but comparative analysis with other potential salt forms provides important insights into structure-property relationships. The choice of counterion significantly affects crystallization behavior, solubility, stability, and other physicochemical properties of the compound.

The dihydrochloride salt formation involves protonation of both nitrogen atoms in the molecule: the tertiary nitrogen in the tetrahydroisoquinoline ring and the primary amino group of the aminoethyl side chain. This dual protonation creates a divalent cation that requires two chloride counterions for electroneutrality. The formation of this salt significantly enhances water solubility compared to the free base, which is typical for amine-containing compounds. The ionic nature of the dihydrochloride salt also affects its thermal stability and crystallization properties.

Comparative studies of related tetrahydroisoquinoline compounds demonstrate the influence of different salt forms on physical properties. For example, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline itself can be isolated as the hydrochloride salt with CAS number 2328-12-3. This monohydrochloride salt exhibits different crystallization behavior and solubility characteristics compared to the dihydrochloride salt of the aminoethyl derivative. The presence of only one protonatable nitrogen in the base tetrahydroisoquinoline structure results in formation of a monovalent cation requiring only one chloride counterion.

The N-methylated derivative, 6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, provides another useful comparison point for understanding the effects of structural modifications on salt formation. This compound, with CAS number 16135-43-6, demonstrates how methylation of the ring nitrogen affects the basicity and salt-forming properties of the molecule. The N-methylated derivative forms a hydrochloride salt with molecular formula C12H18ClNO2 and molecular weight 243.73 grams per mole.

Hydration states represent another important consideration in the solid-state chemistry of the compound. While specific hydration data for 1-(2-Aminoethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline dihydrochloride was not explicitly provided in the available literature, related compounds demonstrate the tendency of tetrahydroisoquinoline salts to form hydrated crystalline forms. The polar nature of the dihydrochloride salt, with multiple charged centers, makes it particularly susceptible to water incorporation in the crystal lattice.

The synthesis and purification procedures for tetrahydroisoquinoline derivatives typically involve conversion to crystalline salt forms to facilitate isolation and purification. The dihydrochloride salt can be readily prepared by treatment of the free base with hydrochloric acid in suitable solvents, resulting in precipitation of the crystalline salt. The ease of crystallization and the stability of the resulting crystals make the dihydrochloride salt form particularly attractive for synthetic and analytical applications.

Temperature-dependent studies of related tetrahydroisoquinoline compounds indicate that salt forms generally exhibit higher thermal stability compared to free bases, though specific decomposition temperatures depend on the exact structure and crystalline form. The dihydrochloride salt is expected to exhibit good thermal stability under normal storage conditions, with decomposition occurring only at elevated temperatures where elimination of hydrogen chloride or other degradation pathways become thermodynamically favorable.

Properties

IUPAC Name |

2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2.2ClH/c1-16-12-7-9-4-6-15-11(3-5-14)10(9)8-13(12)17-2;;/h7-8,11,15H,3-6,14H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKFSPSPNZBYUDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(NCCC2=C1)CCN)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30656559 | |

| Record name | 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14421-47-7 | |

| Record name | 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Petasis Reaction for Precursor Formation

The reaction involves boronic acids, glyoxylic acid, and aminoacetaldehyde acetals bearing substituted benzyl groups. For example, reacting 3,4-dimethoxyphenylboronic acid with glyoxylic acid and N-(2-aminoethyl)aminoacetaldehyde diethyl acetal yields a β-amino acid intermediate. This step typically achieves yields of 65–80% under mild conditions (20–25°C, 12–24 h).

Pomeranz-Fritsch Cyclization

The β-amino acid intermediate undergoes double cyclization in acidic media (e.g., 20% HCl or 70% HClO₄) to form the tetracyclic tetrahydroisoquinoline framework. Cyclization at 60–80°C for 24–48 h furnishes the core structure with a carboxylic acid group at position 5, which is subsequently decarboxylated or functionalized.

Key Data:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Petasis | Boronic acid, glyoxylic acid, aminoacetal | 25°C, 24 h | 72% |

| Cyclization | 20% HCl | 80°C, 24 h | 67% |

Iron-Catalyzed Cyclization for Ring Formation

An alternative method employs iron(III) bromide (FeBr₃) with silver hexafluoroantimonate (AgSbF₆) to catalyze the cyclization of imine intermediates into tetrahydroisoquinolines. This approach avoids harsh acidic conditions and improves reaction efficiency.

Substrate Preparation

3,4-Dimethoxy-β-phenethylamine is condensed with glyoxal to form an imine precursor. The reaction proceeds in dichloromethane at 0°C, yielding the imine in 85% purity.

Catalytic Cyclization

Using FeBr₃ (10 mol%) and AgSbF₆ (30 mol%) in methanol at 30°C for 18 h, the imine cyclizes to the tetrahydroisoquinoline core. This method achieves 68% yield with minimal byproducts, making it suitable for scale-up.

Optimized Conditions:

-

Catalyst: FeBr₃/AgSbF₆ (1:3 molar ratio)

-

Solvent: Methanol/water (3:1)

-

Temperature: 30°C

| Method | Reagents | Yield |

|---|---|---|

| Reductive amination | NaBH₃CN, H₂/Pd-C | 58% |

| Direct alkylation | 2-Chloroethylamine, K₂CO₃ | 45% |

Salt Formation and Purification

The free base is converted to the dihydrochloride salt by treatment with concentrated HCl (2 equiv) in ethanol. Crystallization from ethanol/diethyl ether (1:5) yields the final product as a white crystalline solid (mp 212–214°C, 98% purity by HPLC).

Critical Parameters:

-

Acid concentration: 2.0 M HCl in ethanol

-

Crystallization solvent: Ethanol/ether (1:5 v/v)

-

Drying: Vacuum desiccation at 40°C for 24 h

Analytical Characterization

Spectroscopic Data

Purity and Stability

-

HPLC : >98% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient)

-

Stability : Stable at RT for 6 months in airtight containers.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce a variety of substituted tetrahydroisoquinolines.

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the tetrahydroisoquinoline class of alkaloids, characterized by a bicyclic structure that includes a nitrogen atom. Its molecular formula is , with a molecular weight of approximately 300.22 g/mol. The presence of methoxy groups enhances its pharmacological properties by increasing lipophilicity and modulating receptor interactions.

Neuropharmacology

1-(2-Aminoethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline dihydrochloride has been investigated for its potential neuroprotective effects. Research indicates that it may act as a modulator of neurotransmitter systems, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier makes it a candidate for further exploration in neurotherapeutics .

Cancer Treatment

Recent studies have highlighted the compound's role in enhancing the efficacy of chemotherapeutic agents. For instance, derivatives of tetrahydroisoquinoline have shown promise in reversing multidrug resistance (MDR) in cancer cells by inhibiting P-glycoprotein (P-gp) activity. This is particularly relevant in the context of doxorubicin treatment, where co-administration with tetrahydroisoquinoline derivatives resulted in increased sensitivity of cancer cells to the drug .

Synthesis and Derivatives

The synthesis of 1-(2-Aminoethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline dihydrochloride can be achieved through various methods including the Pomeranz-Fritsch cyclization technique. This approach allows for the formation of chiral tetrahydroisoquinoline derivatives that possess enhanced biological activity .

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective effects of tetrahydroisoquinoline derivatives on neuronal cell lines exposed to oxidative stress. Results indicated that these compounds significantly reduced cell death and oxidative damage markers compared to control groups .

Case Study 2: Cancer Drug Resistance

Another investigation focused on the impact of tetrahydroisoquinoline derivatives on P-glycoprotein-mediated drug resistance in breast cancer cells. The findings demonstrated that specific derivatives effectively inhibited P-gp activity, leading to improved accumulation of doxorubicin within the cells and enhanced cytotoxicity .

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The aminoethyl group can mimic the structure of neurotransmitters, allowing the compound to bind to neurotransmitter receptors and modulate their activity. This interaction can influence various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations :

- Aryl vs. Alkyl/Aminoethyl Groups: Aryl-substituted derivatives (e.g., 4’-dimethylaminophenyl, 4-chlorophenyl) exhibit potent analgesic and anti-inflammatory activities, likely due to enhanced receptor binding via aromatic interactions. In contrast, alkyl/aminoethyl substituents may improve solubility and bioavailability .

Pharmacological Activity Comparisons

Analgesic and Anti-Inflammatory Effects

- 1-(4’-Dimethylaminophenyl)-derivative: Demonstrated 3.3× greater anti-inflammatory potency than diclofenac sodium (0.5 mg/kg dose) in acute arthritis models. Analgesic efficacy exceeded metamizole sodium and acetylsalicylic acid in thermal/chemical pain tests .

- Papaverine : Lacks analgesic activity but is a well-established antispasmodic, acting via phosphodiesterase inhibition .

- F-18: Exhibits positive inotropic effects on cardiac tissue, mediated by Na⁺/Ca²⁺ exchange modulation—a mechanism distinct from typical analgesics .

Mechanism of Action

- Aryl-Substituted Analogs : Bind to opioid or prostaglandin receptors via aromatic interactions, explaining their analgesic/anti-inflammatory effects .

- Aminoethyl-Substituted Target Compound: The 2-aminoethyl group may facilitate interactions with adrenergic or serotonergic receptors, though this requires experimental validation.

Biological Activity

1-(2-Aminoethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline dihydrochloride (referred to as F-36 ) is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

F-36 is a tetrahydroisoquinoline derivative characterized by the following structural formula:

This compound exhibits a molecular weight of approximately 276.18 g/mol and is soluble in water due to the presence of dihydrochloride salt forms.

1. Cardioprotective Effects

A notable study investigated the cardioprotective properties of F-36. It was found to exert a positive inotropic effect on the contractile activity of rat papillary muscles. The compound enhanced the Na+/Ca2+-exchange mechanism in cardiomyocytes, which is critical for heart function. Specifically, experiments indicated that concentrations ranging from 5 µM to 100 µM significantly improved contractility without inducing toxicity .

2. Antibacterial Activity

F-36 has also demonstrated antibacterial properties. In vitro studies showed that it exhibited activity against various bacterial strains, including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The minimum inhibitory concentration (MIC) ranged from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. faecalis | 40 | 29 |

| P. aeruginosa | 50 | 24 |

| S. typhi | 45 | 30 |

| K. pneumoniae | 50 | 19 |

3. Anti-inflammatory Properties

Research has highlighted F-36's potential in modulating inflammatory responses. It was tested for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, showing significant inhibitory effects at concentrations around 10 µg/mL . This suggests a therapeutic role in conditions characterized by chronic inflammation.

4. Antitumor Activity

F-36 has been explored for its antitumor potential, particularly in enhancing the efficacy of chemotherapeutic agents like doxorubicin. Studies indicated that F-36 could sensitize cancer cells to doxorubicin by modulating P-glycoprotein (P-gp) activity, a key player in drug resistance .

The biological activities of F-36 can be attributed to several mechanisms:

- Calcium Modulation : The enhancement of Na+/Ca2+-exchange suggests that F-36 may influence calcium homeostasis in cardiac tissues.

- Cytokine Inhibition : By inhibiting TNF-α and IL-6 production, F-36 may reduce inflammatory pathways involved in various diseases.

- P-glycoprotein Interaction : Its ability to modulate P-gp suggests a mechanism for overcoming drug resistance in cancer therapy.

Case Studies

- Cardiac Function Study : A study published in the American Journal of Pharmaceutical Research demonstrated that F-36 improved cardiac contractility through Na+/Ca2+-exchange modulation . The study utilized isolated rat heart tissues to assess contractile responses at varying concentrations.

- Antibacterial Efficacy : Another investigation focused on the antibacterial properties of F-36 compared with established antibiotics, revealing its potential as an alternative treatment option for resistant bacterial strains .

- Cancer Treatment Synergy : Research highlighted the synergistic effects of F-36 with doxorubicin in multidrug-resistant cancer cell lines, providing insights into its application in enhancing chemotherapeutic efficacy .

Q & A

Q. What are the optimal synthetic routes for synthesizing 1-(2-aminoethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline dihydrochloride, and how can purity be maximized?

Methodological Answer: The synthesis typically involves multi-step condensation reactions. For example, benzylic alcohols can be activated with thionyl chloride and reacted with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride to yield target compounds (43–86% yields) . Optimization includes using sodium cyanoborohydride in ethanol followed by HCl addition to stabilize intermediates . Purity (>97%) is achieved via recrystallization or column chromatography, with analytical HPLC or NMR for validation .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer: Use spectroscopic methods:

Q. What in vitro pharmacological screening models are appropriate for initial activity assessment?

Methodological Answer:

- Analgesic activity : Hot plate test (thermal pain) and acetic acid writhing test (chemical pain) in rodents. Doses ranging 0.1–10 mg/kg orally, with latency time or writhing frequency as endpoints .

- Anti-inflammatory activity : Formalin-induced arthritis models in rats, measuring paw edema suppression compared to diclofenac sodium .

Advanced Research Questions

Q. How does the compound’s sigma-2 receptor affinity compare to sigma-1, and what structural modifications enhance selectivity?

Methodological Answer: Replace the piperidine ring with a 6,7-dimethoxy-tetrahydroisoquinoline moiety to improve sigma-2 selectivity. Bulky substituents (e.g., benzamide analogs) reduce sigma-1 affinity. Radioligand binding assays (e.g., [³H]-DTG for sigma-2, [³H]-(+)-pentazocine for sigma-1) show >100-fold selectivity in optimized derivatives .

Q. How can contradictory data on analgesic efficacy across pain models (thermal vs. chemical) be resolved?

Methodological Answer: Thermal pain (hot plate test) primarily involves central nociceptive pathways, while chemical pain (acetic acid test) activates peripheral mediators. Dose-response studies (e.g., 0.5 mg/kg for thermal vs. 5 mg/kg for chemical) and receptor profiling (e.g., opioid vs. sigma-2) clarify mechanism-specific efficacy .

Q. What experimental strategies validate enantiomer-specific biological activity?

Methodological Answer:

- Asymmetric synthesis : Catalytic enantioselective alkynylation using chiral ligands (e.g., 6,7-dimethoxy-3,4-dihydroisoquinoline) to produce (S)- or (R)-enantiomers .

- Pharmacological assays : Compare enantiomers in receptor binding (e.g., sigma-2) and functional models (e.g., anticonvulsant activity) .

Q. How do mitochondrial membrane interactions influence the compound’s therapeutic index?

Methodological Answer: Assess lipid peroxidation (LPO) inhibition and calcium megachannel modulation in liver mitochondria. Use fluorescence probes (e.g., JC-1 for membrane potential) and LPO markers (thiobarbituric acid-reactive substances) to quantify membrane stabilization. Toxicity profiling (LD50) correlates with mitochondrial effects .

Data Contradiction and Validation

Q. Why does the compound show high in vitro receptor affinity but limited in vivo efficacy?

Methodological Answer: Evaluate pharmacokinetic factors:

Q. How can researchers reconcile discrepancies in anti-inflammatory potency reported across studies?

Methodological Answer: Standardize models (e.g., formalin arthritis vs. carrageenan-induced edema) and endpoints (paw volume vs. cytokine levels). Meta-analysis of dose-response curves (e.g., 0.5 mg/kg vs. 10 mg/kg) and statistical power (n=10/group minimum) reduces variability .

Methodological Tables

Table 1 : Comparative Anti-Inflammatory Activity (Formalin Arthritis Model)

| Substance | Dose (mg/kg) | Paw Edema Suppression (%) |

|---|---|---|

| Compound (3) | 0.5 | 62.5% |

| Diclofenac Sodium | 10.0 | 18.5% |

Table 2 : Sigma Receptor Binding Affinity (Ki Values)

| Derivative | Sigma-2 (nM) | Sigma-1 (nM) | Selectivity (σ2/σ1) |

|---|---|---|---|

| 3b | 2.1 | 420 | 200 |

| 4e | 1.8 | 380 | 211 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.